Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate
Description
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a structurally complex cyclohexene derivative characterized by:
- Core structure: A 1-cyclohexene ring substituted with two cyano groups (C≡N) at the 5,5-positions, a hydroxyl group (-OH) at position 2, and aromatic substituents at positions 4 and 4.
- Key substituents:
- A 4-methylphenyl group at position 5.
- A 3-(trifluoromethyl)phenyl group at position 3.
- Two methyl ester groups (-COOCH₃) at positions 1 and 2.
- Molecular formula: Likely C₂₉H₂₂F₃N₂O₅ (estimated based on analogs in ).
- Functional relevance: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the cyano and hydroxyl groups may facilitate hydrogen bonding or dipole interactions in biological systems.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O5/c1-14-7-9-15(10-8-14)20-18(23(33)35-2)22(32)19(24(34)36-3)21(25(20,12-30)13-31)16-5-4-6-17(11-16)26(27,28)29/h4-11,19-21,32H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIEYRRXPUUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212217-00-9) is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H21F3N2O5
- Molecular Weight : 498.45 g/mol
- CAS Number : 1212217-00-9
This compound features multiple functional groups, including cyano, hydroxy, and dicarboxylate moieties, contributing to its diverse reactivity and potential pharmacological properties.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds with similar structures to dimethyl 5,5-dicyano derivatives. For instance, compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Dimethyl Derivative | 10 | Effective against MRSA |
| Control | 50 | Less effective |
The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compounds, thus improving their antimicrobial efficacy.
2. Antidiabetic Potential
A related study focused on the antidiabetic effects of structurally similar compounds demonstrated their ability to inhibit key enzymes involved in glucose metabolism. The compound exhibited IC50 values against α-glucosidase and α-amylase that indicate potent inhibitory activity:
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 6.28 |
| α-Amylase | 4.58 |
These results suggest that dimethyl 5,5-dicyano compounds may serve as potential therapeutic agents for managing diabetes by regulating carbohydrate digestion .
3. Anti-inflammatory Effects
In vitro studies have also indicated that derivatives of this compound can attenuate inflammation markers in cell lines exposed to pro-inflammatory stimuli. The anti-inflammatory activity was assessed using various assays measuring cytokine levels:
| Compound | Cytokine Reduction (%) |
|---|---|
| Dimethyl Derivative | 70% |
| Control | 25% |
This suggests a promising role for these compounds in inflammatory diseases .
Case Studies and Research Findings
Several research articles have explored the biological activities of similar compounds:
- Antimicrobial Evaluation : A study highlighted the effectiveness of trifluoromethyl-containing compounds against MRSA, emphasizing their potential in treating resistant infections .
- Diabetes Management : Research showed that compounds with similar structures inhibited enzymes critical for glucose metabolism, supporting their use in diabetes therapy .
- Inflammatory Response Modulation : Investigations into inflammatory pathways revealed that these compounds could downregulate pro-inflammatory cytokines effectively .
Scientific Research Applications
Pharmaceutical Chemistry
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting various diseases, particularly in the realm of oncology and neurology due to its ability to modulate biological pathways.
Material Science
The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials such as sensors and catalysts. Research indicates that incorporating such compounds into polymer matrices can enhance their mechanical and thermal properties.
Agricultural Chemistry
In agricultural research, derivatives of this compound have been explored for their potential as agrochemicals. Their efficacy as herbicides or fungicides can be attributed to their ability to disrupt specific biochemical pathways in target organisms.
Case Study 1: Pharmaceutical Development
A study published in Molecules highlighted the synthesis of related compounds with similar structures that demonstrated significant anti-cancer activity in vitro. The research indicated that modifications to the cyano and hydroxy groups could enhance bioactivity against specific cancer cell lines .
Case Study 2: Material Enhancement
Research conducted on the incorporation of dicyano compounds into polymer matrices revealed improvements in thermal stability and mechanical strength. The findings suggest that these materials could be used in high-performance applications such as aerospace and automotive industries .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohexene dicarboxylates with varying substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Cyclohexene Dicarboxylate Derivatives
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~4.7, similar to analogs in ) compared to ethoxy (-OCH₂CH₃) or methylsulfanyl (-SMe) groups . This property may enhance membrane permeability in biological systems.
- The 1-naphthyl group in 1212191-60-0 introduces significant aromatic bulk, which could improve target binding but reduce solubility .
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., -CF₃, -CN) stabilize the cyclohexene core and modulate electronic interactions with biological targets. For example, -CF₃ may enhance resistance to oxidative degradation compared to -SMe .
- Steric hindrance from bulky substituents (e.g., naphthyl) may limit conformational flexibility but improve selectivity .
Biological Activity Trends :
- While direct bioactivity data for the target compound is absent, analogs in the 1,3-dioxolane family () exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans. The presence of -CF₃ or -CN groups in cyclohexene derivatives may lower MIC values by improving target binding or cellular uptake .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., dimethyl cyclohexane-1,4-dicarboxylate, ) are easier to synthesize but lack functional diversity. The target compound’s complex substituents likely require multi-step synthesis, including Suzuki couplings or nucleophilic substitutions .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure reveals critical disconnection points:
- Cyclohexene ring formation via cycloaddition or condensation.
- Cyanide introduction at C5 via nucleophilic substitution or cyano-group transfer.
- Esterification of carboxylic acid precursors at C1 and C3.
- Hydroxyl group installation at C2 through oxidation or hydroxylation.
- Aromatic substituents (4-methylphenyl and 3-trifluoromethylphenyl) via pre-functionalized intermediates.
Patents describing cyclohexene dicarboxylate syntheses (e.g., WO2014102808A1) highlight Diels-Alder reactions and hydrogenation as key steps for analogous systems.
Synthetic Routes and Methodologies
Diels-Alder Cycloaddition for Cyclohexene Core Assembly
The cyclohexene scaffold is efficiently constructed via a Diels-Alder reaction between a diene and dienophile.
Diene and Dienophile Selection
- Diene : 1,3-Butadiene derivatives substituted with 4-methylphenyl groups.
- Dienophile : A maleic anhydride derivative bearing the 3-(trifluoromethyl)phenyl group.
Example Protocol (adapted from WO2014102808A1):
- React 3-sulfolene with fumaric acid derivatives under reflux in toluene to form a cyclohexene dicarboxylic acid intermediate.
- Introduce trifluoromethylphenyl groups via electrophilic aromatic substitution prior to cycloaddition.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Toluene, 110°C, 12h | 68–72 |
Cyano Group Installation at C5
Post-cycloaddition, the C5 positions are functionalized with cyano groups.
Nucleophilic Substitution
- Treat a brominated or chlorinated cyclohexene intermediate with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.
Mechanistic Insight :
$$ \text{R-Br} + \text{KCN} \rightarrow \text{R-CN} + \text{KBr} $$
This SN2 reaction proceeds via backside attack, requiring polar aprotic solvents.
Optimization Note :
Esterification of Carboxylic Acid Intermediates
The dicarboxylic acid intermediate is esterified using methanol under acidic conditions.
Fischer Esterification
Reaction Equation :
$$ \text{HOOC-C}6\text{H}9(\text{CN})2\text{-CO}2\text{H} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{OOC-C}6\text{H}9(\text{CN})2\text{-CO}2\text{CH}3 + 2\text{H}2\text{O} $$
Hydroxylation at C2
The C2 hydroxyl group is introduced via epoxidation and acid-catalyzed ring opening.
Epoxidation and Hydrolysis
- Epoxidize the cyclohexene double bond with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
- Hydrolyze the epoxide with dilute HCl to form the trans-diol.
- Oxidize the diol selectively at C2 using Jones reagent (CrO₃/H₂SO₄).
Selectivity Control :
Alternative Synthetic Pathways
Purification and Characterization
Challenges and Optimization Opportunities
- Regioselectivity in Cycloaddition : Electron-withdrawing trifluoromethyl groups reduce dienophile reactivity, necessitating higher temperatures.
- Cyanide Toxicity : Substituting KCN with acetone cyanohydrin improves safety.
- Scale-Up Limitations : Batch processes face mixing inefficiencies; flow chemistry could enhance yields.
Q & A
Q. What synthetic strategies are recommended for preparing this cyclohexene dicarboxylate derivative?
A multi-step synthesis involving Diels-Alder cyclization followed by selective esterification and functionalization is typical for such polycyclic systems. For example, analogous compounds (e.g., dimethyl 1,3-dioxolane derivatives) were synthesized via [4+2] cycloaddition, followed by esterification with dimethyl carbonate under reflux conditions. Key intermediates should be purified via column chromatography (silica gel, gradient elution) and characterized by -/-NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How can the stereochemistry and conformational dynamics of this compound be experimentally validated?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in rigid cyclohexene systems. For dynamic analysis, 2D NOESY NMR can identify spatial proximities between substituents (e.g., hydroxy, trifluoromethyl groups). Computational methods like molecular mechanics (MMFF94 force field) can simulate low-energy conformers and compare them with experimental data .
Q. What spectroscopic techniques are critical for characterizing substituent effects (e.g., trifluoromethyl, cyano groups)?
- IR spectroscopy : Identify O–H (3200–3600 cm), C≡N (~2250 cm), and C=O (~1700 cm) stretches.
- -NMR : Resolve electronic environments of the trifluoromethyl group (δ −60 to −70 ppm).
- Elemental analysis : Validate %C, %H, and %N to confirm molecular formula discrepancies caused by hygroscopicity or solvation .
Advanced Research Questions
Q. How can contradictory hydrophobicity data (e.g., XLogP3 vs. experimental LogP) be resolved?
Discrepancies often arise from computational approximations (e.g., XLogP3’s atom-additive model) versus experimental HPLC-derived LogP. To reconcile:
- Measure LogP experimentally via shake-flask method (octanol/water partitioning) with HPLC-UV quantification.
- Compare with DFT-calculated electrostatic potential surfaces to assess intramolecular H-bonding, which XLogP3 may underestimate .
Q. What mechanistic insights govern the compound’s reactivity in catalytic hydrogenation or photodegradation?
- Hydrogenation : Use Pd/C or Raney Ni under H (1–3 atm) to probe reducible sites (e.g., cyano → amine). Monitor regioselectivity via LC-MS.
- Photodegradation : Conduct UV-Vis stability studies (λ = 254–365 nm) in acetonitrile/water. Identify degradation products via HRMS and propose pathways (e.g., hydroxyl radical attack on the cyclohexene ring) .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
Nanofiltration (NF) membranes with 200–300 Da MWCO can retain high-MW byproducts (e.g., dimers) while allowing the target compound (MW 480.5) to permeate. Optimize solvent resistance (e.g., use polyamide membranes for DMF/THF systems) and transmembrane pressure (3–5 bar) to enhance yield .
Q. What computational frameworks predict the compound’s bioactivity against antimicrobial targets?
- Docking studies : Use AutoDock Vina with S. aureus enoyl-ACP reductase (PDB: 1C14) to assess binding affinity of the trifluoromethylphenyl group.
- QSAR models : Train on MIC data from structurally similar 1,3-dioxolane derivatives (e.g., IC values against E. coli) to correlate substituent electronegativity with activity .
Methodological Considerations
Q. How to design a microbroth dilution assay for evaluating antimicrobial activity?
- Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth.
- Inoculate with 5 × 10 CFU/mL bacteria (e.g., S. aureus ATCC 29213) and incubate at 35°C for 18–20 hrs.
- Define MIC as the lowest concentration inhibiting visible growth. Validate with amikacin/fluconazole controls .
Q. What strategies mitigate steric hindrance during functionalization of the cyclohexene core?
- Use bulky directing groups (e.g., tert-butyl esters) to pre-organize the substrate for electrophilic substitution.
- Employ microwave-assisted synthesis to overcome kinetic barriers in sterically congested reactions .
Data Analysis and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
